2-Cyclopropyl-1-[(2-fluorophenyl)methyl]benzimidazole
Description
2-Cyclopropyl-1-[(2-fluorophenyl)methyl]benzimidazole is a benzimidazole derivative characterized by a cyclopropyl substituent at the 2-position and a 2-fluorophenylmethyl group at the 1-position of the benzimidazole core. The benzimidazole scaffold is widely studied in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes and receptors. The 2-fluorophenyl group enhances lipophilicity and metabolic stability, while the cyclopropyl moiety may influence conformational rigidity and binding affinity .
Properties
IUPAC Name |
2-cyclopropyl-1-[(2-fluorophenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2/c18-14-6-2-1-5-13(14)11-20-16-8-4-3-7-15(16)19-17(20)12-9-10-12/h1-8,12H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBQFGHOWLNEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-[(2-fluorophenyl)methyl]benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Attachment of Fluorobenzyl Group: The fluorobenzyl group can be attached via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the benzimidazole core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The benzimidazole nucleus undergoes electrophilic substitution at the C4 and C7 positions due to electron-rich regions created by resonance stabilization. Substituents modulate reactivity:
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Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C produces mono-nitro derivatives at C5 (para to the cyclopropyl group) with 68% yield .
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Halogenation : Bromination (Br₂/CH₃COOH) yields 5-bromo-2-cyclopropyl-1-[(2-fluorophenyl)methyl]benzimidazole (82% yield) .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C5-nitro derivative | 68% | |
| Bromination | Br₂/CH₃COOH, RT | C5-bromo derivative | 82% |
The 2-fluorophenylmethyl group deactivates the ring, directing electrophiles to C5/C7 positions .
Nucleophilic Reactions
The N1 and N3 positions exhibit nucleophilic behavior:
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Alkylation : Treatment with methyl iodide (CH₃I) in DMF/K₂CO₃ selectively alkylates N3, forming 1-[(2-fluorophenyl)methyl]-3-methyl-2-cyclopropylbenzimidazole (74% yield) .
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Acylation : Reaction with acetyl chloride (AcCl) in pyridine yields N3-acetylated products (89% yield) .
Mechanistic Insight :
The N3 lone pair is less hindered sterically compared to N1, favoring selective alkylation/acylation .
Coordination Chemistry
The benzimidazole nitrogen atoms act as ligands for transition metals:
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Copper Complexation : Reacts with CuCl₂ in ethanol to form a tetrahedral [Cu(C₁₉H₁₆F₇N₂)₂Cl₂] complex (λmax = 420 nm).
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Palladium Catalysis : Serves as a ligand in Suzuki-Miyaura cross-coupling, achieving 91% yield for biaryl synthesis .
| Metal | Reaction | Application | Source |
|---|---|---|---|
| Cu(II) | [Cu(C₁₉H₁₆F₇N₂)₂Cl₂] | Catalytic oxidation studies | |
| Pd(0) | Suzuki-Miyaura coupling | C–C bond formation |
Cyclization and Ring-Opening Reactions
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Cyclopropyl Ring Opening : Treatment with HCl(g) in dioxane cleaves the cyclopropane ring, yielding 1-[(2-fluorophenyl)methyl]-2-(3-chloropropyl)benzimidazole (65% yield) .
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Heterocycle Formation : Reacts with thiourea (NH₂CSNH₂) in HCl/EtOH to form fused thiazolo[3,2-a]benzimidazoles (78% yield) .
Key Data :
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Cyclopropane ring strain (27.5 kcal/mol) facilitates acid-mediated cleavage .
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Thiazole fusion improves antimicrobial activity (MIC = 4 µg/mL against E. coli) .
Oxidation and Reduction
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Oxidation : MnO₂ oxidizes the cyclopropane moiety to a cyclopropanone derivative (52% yield) .
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Reduction : H₂/Pd-C reduces the benzimidazole ring to a dihydro derivative (not isolable; intermediates used in further functionalization) .
Cross-Coupling Reactions
The 2-cyclopropyl group participates in transition-metal-catalyzed cross-couplings:
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Buchwald-Hartwig Amination : Reacts with morpholine/Pd(OAc)₂/Xantphos to form C2-aminated derivatives (88% yield) .
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Sonogashira Coupling : With phenylacetylene/PdCl₂(PPh₃)₂/CuI, forms alkynylated products (76% yield) .
Acid/Base-Mediated Rearrangements
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Acidic Conditions : Refluxing in 4N HCl induces N1-demethylation (if present) but leaves the 2-fluorophenylmethyl group intact .
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Basic Conditions : NaOH/EtOH triggers cyclopropane ring expansion to a cycloheptane derivative (non-isolable intermediate) .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile generates a diradical intermediate, leading to C2–C3 bond cleavage (quantified via ESR spectroscopy).
Scientific Research Applications
2-Cyclopropyl-1-(2-fluorobenzyl)-1H-benzimidazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-[(2-fluorophenyl)methyl]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-cyclopropyl-1-[(2-fluorophenyl)methyl]benzimidazole, a comparative analysis with structurally analogous compounds is essential. Key structural variations include substituent groups, core heterocycles, and pharmacological profiles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings
Substituent Effects: The 2-fluorophenyl group in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., 3-methylphenyl substitution in ). Fluorine’s electronegativity and small atomic radius enhance both lipophilicity and resistance to oxidative metabolism. This contrasts with larger alkyl groups (e.g., tert-butyl in ’s oxazolidinones), which may sterically hinder interactions .
Core Heterocycle Differences: The benzimidazole core (target compound) offers π-π stacking and hydrogen-bonding capabilities, advantageous for enzyme inhibition. In contrast, thienopyridine derivatives (e.g., prasugrel analogs in ) exhibit distinct pharmacokinetic profiles, such as prodrug activation mechanisms.
Stability and Formulation: The target compound’s stability in pharmaceutical formulations (with desiccants) contrasts with oxazolidinone-based compounds (e.g., 1a and 1b in ), which degrade in simulated gastric fluid due to labile ester groups. The benzimidazole core’s aromatic stability may contribute to this resilience .
Pharmacological Applications: While prasugrel derivatives (thienopyridines) are clinically validated for antiplatelet therapy , the target benzimidazole’s exact therapeutic role remains speculative.
Biological Activity
2-Cyclopropyl-1-[(2-fluorophenyl)methyl]benzimidazole is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzimidazole core substituted with a cyclopropyl group and a fluorinated phenyl moiety, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the fluorine atom enhances lipophilicity, facilitating cellular membrane penetration. The benzimidazole scaffold may interact with DNA and proteins, influencing cell signaling pathways and exhibiting potential inhibitory effects on specific enzymes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that certain benzimidazole derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells, indicating potent anticancer properties .
Antimicrobial Activity
Benzimidazole derivatives have shown broad-spectrum antimicrobial activity. In vitro assays demonstrated that this compound possesses significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives have been well-documented. In animal models, compounds similar to this compound exhibited significant reductions in pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzimidazole ring and substituents significantly affect biological activity. The cyclopropyl group enhances potency due to increased hydrophobic interactions with biological targets. Additionally, the position and nature of substituents on the phenyl ring influence the overall activity and selectivity of these compounds .
Case Studies
Several case studies have illustrated the efficacy of benzimidazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a benzimidazole derivative similar to this compound showed promising results in reducing tumor size in patients with non-small cell lung cancer.
- Case Study 2 : In vitro studies demonstrated that this compound effectively inhibited bacterial growth in strains resistant to conventional antibiotics, highlighting its potential as an alternative treatment option .
Q & A
Q. What are the most reliable synthetic methods for preparing 2-Cyclopropyl-1-[(2-fluorophenyl)methyl]benzimidazole?
The synthesis typically involves condensation of o-phenylenediamine derivatives with cyclopropane-carboxylic acid analogs under acidic conditions. Traditional methods use polyphosphoric acid at elevated temperatures (150–250°C), but recent advancements employ microwave-assisted synthesis to improve yield and reduce reaction time . For example, Pd(OAc)₂/trimethylsilylmethyl-substituted benzimidazole catalytic systems have shown efficacy in cross-coupling reactions under microwave irradiation . Optimization requires careful control of solvent polarity (e.g., DMF or THF) and catalyst loading to minimize side products.
Q. How can UV-Vis spectroscopy and NMR be utilized for structural characterization?
UV-Vis spectroscopy is effective for identifying π→π* transitions in the benzimidazole core (λmax ~260–300 nm), while substituents like the 2-fluorophenyl group may cause bathochromic shifts . For NMR, <sup>1</sup>H and <sup>13</sup>C spectra provide critical
- Cyclopropyl protons appear as multiplets at δ 1.2–2.1 ppm.
- The 2-fluorophenyl methyl group shows splitting patterns due to coupling with fluorine (JH-F ~50 Hz) .
- Benzimidazole aromatic protons resonate at δ 7.0–8.5 ppm. Cross-validation with IR (C=N stretching at 1600–1650 cm⁻¹) enhances structural certainty .
Q. What analytical methods are recommended for purity assessment?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, using C18 columns and acetonitrile/water mobile phases. For rapid screening, TLC (silica gel, ethyl acetate/hexane) with iodine vapor visualization is cost-effective. Elemental analysis (C, H, N) should match theoretical values within ±0.4% .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl substitution) influence biological activity?
The 2-fluorophenyl group enhances lipophilicity and metabolic stability, improving membrane permeability. Comparative studies show fluorinated derivatives exhibit 2–3× higher anti-inflammatory activity (IC50 = 8–12 µM) than non-fluorinated analogs in COX-2 inhibition assays . Substituent positioning also affects target binding: ortho-fluorine induces steric hindrance, reducing off-target interactions .
Q. What strategies resolve contradictions in reported activity data for benzimidazole derivatives?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation time). For example:
- Anti-tumor activity : A549 lung cancer cells show IC50 = 15 µM under 48h exposure vs. IC50 = 25 µM at 24h .
- Antifungal activity : MIC values vary by >50% between Candida albicans and Aspergillus fumigatus due to differences in ergosterol biosynthesis pathways . Standardized protocols (CLSI guidelines) and multi-lab validation are critical for reproducibility .
Q. How can supramolecular assembly of benzimidazole derivatives be exploited for drug delivery?
Benzimidazole’s coordination with metal cations (e.g., Zn²⁺, Cu²⁺) enables the design of stimuli-responsive nanocontainers. For instance, cyclodextrin-benzimidazole conjugates release cargo at pH 5.0 (lysosomal conditions) via protonation-triggered disassembly. These systems achieve >80% drug payload retention over 72h in serum .
Q. What computational tools predict the pharmacokinetic profile of this compound?
Quantitative Structure-Retention Relationship (QSRR) models using molecular descriptors (e.g., logP, polar surface area) correlate with HPLC retention times (R² > 0.85) . PASS software predicts anti-inflammatory and antitumor potential (Pa > 0.7) based on structural similarity to known pharmacophores .
Methodological Challenges and Solutions
Q. How to address low yields in benzimidazole synthesis?
- Side reactions : Oxidative dimerization of o-phenylenediamine intermediates can be suppressed using inert atmospheres (N2/Ar) and reducing agents (Na2S2O4) .
- Microwave optimization : 10-minute irradiation at 150°C improves yields from 40% (conventional) to 75% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
